3-chloro-1H-indazole-5-sulfonyl chloride

Description

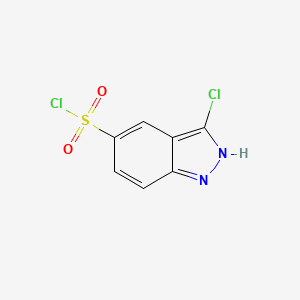

3-Chloro-1H-indazole-5-sulfonyl chloride (CAS: 869885-74-5) is a heterocyclic aromatic compound with the molecular formula C₇H₄Cl₂N₂O₂S. The indazole core consists of a benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms (positions 1 and 2). This compound is substituted with a chlorine atom at position 3 and a sulfonyl chloride (-SO₂Cl) group at position 5 (Figure 1). The sulfonyl chloride moiety is highly reactive, making this compound a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized indazole derivatives .

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O2S/c8-7-5-3-4(14(9,12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECXTKOATDITAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273832 | |

| Record name | 3-Chloro-1H-indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869885-74-5 | |

| Record name | 3-Chloro-1H-indazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869885-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-indazole-5-sulfonyl chloride typically involves the chlorination of 1H-indazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position of the indazole ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic aromatic substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the indazole ring.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.

Electrophilic aromatic substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the indazole ring.

Major Products Formed

Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.

Nitro-indazole derivatives: Formed through electrophilic aromatic substitution reactions with nitric acid.

Scientific Research Applications

3-chloro-1H-indazole-5-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-1H-indazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the indazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole Family

3-Chloro-5-(trifluoromethoxy)-1H-indazole

- Structure : Chlorine at position 3 and a trifluoromethoxy (-OCF₃) group at position 5.

- Key Differences : The trifluoromethoxy group is less reactive than the sulfonyl chloride group, reducing electrophilicity. This substitution pattern is often used in medicinal chemistry to enhance metabolic stability and lipophilicity .

5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole

- Structure : Bromine at position 5 and a 4-iodobenzyl-substituted imidazole at position 3.

- Its melting point (>200°C) reflects higher thermal stability compared to sulfonyl chlorides, which are typically more reactive and less stable .

Sulfonyl Chloride Derivatives of Related Heterocycles

2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

- Structure : Features an isoindole core (benzene fused to a five-membered ring with one nitrogen) with a sulfonyl chloride group at position 5.

- Key Differences : The isoindole core lacks the dual nitrogen atoms of indazole, altering electronic properties. The 1,3-dioxo groups further increase electron deficiency, enhancing reactivity toward nucleophiles compared to 3-chloro-1H-indazole-5-sulfonyl chloride .

3-Chloro-5-(trifluoromethyl)benzoyl chloride

- Structure : A benzoyl chloride derivative with chlorine and trifluoromethyl (-CF₃) substituents.

- Key Differences : The benzoyl chloride group (-COCl) exhibits different reactivity (e.g., forming amides) compared to sulfonyl chlorides (-SO₂Cl), which are more prone to sulfonylation reactions. This compound is used in agrochemical synthesis .

Physicochemical and Reactivity Comparison

| Compound | Core Structure | Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| This compound | Indazole | Cl (C3), -SO₂Cl (C5) | High (nucleophilic substitution) | Sulfonamide synthesis, pharmaceuticals |

| 3-Chloro-5-(trifluoromethoxy)-1H-indazole | Indazole | Cl (C3), -OCF₃ (C5) | Moderate (electron-withdrawing) | Kinase inhibitors, drug discovery |

| 2-Methyl-1,3-dioxo-isoindole-5-sulfonyl chloride | Isoindole | -SO₂Cl (C5), 1,3-dioxo | Very high (electron-deficient core) | Reactive intermediates, dyes |

| 5-Bromo-3-(imidazol-5-yl)-1H-indole | Indole | Br (C5), imidazole (C3) | Low (bulky substituents) | Anticancer research |

Biological Activity

3-Chloro-1H-indazole-5-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

- Molecular Formula : C7H5ClN2O2S

- Molecular Weight : 218.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonyl chloride group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in target proteins. This reactivity is crucial for its role in enzyme inhibition, particularly in pathways related to cancer and infectious diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, studies have reported:

- Inhibition of Tumor Growth : The compound demonstrated a dose-dependent reduction in tumor size in xenograft models.

- Mechanistic Insights : It was found to target key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

- Broad-Spectrum Efficacy : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens were determined, indicating effective concentrations for clinical relevance.

Study 1: Anticancer Efficacy

In a study published by Inoyama et al. (2018), this compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results showed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.4 | Apoptosis induction |

| MCF7 | 12.8 | Cell cycle arrest |

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the chloro and sulfonyl groups in enhancing biological activity. Variations in these substituents have led to the synthesis of analogs with improved potency and selectivity.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm indazole backbone and sulfonyl chloride substitution.

- X-ray Crystallography : Resolves bond angles and crystallographic purity (e.g., C–S bond length ~1.76 Å in related sulfonyl chlorides) .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., sulfonic acid derivatives) .

Q. Advanced Consideration :

- TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C for sulfonyl chlorides .

How does the electronic environment of the indazole ring influence reactivity in cross-coupling reactions?

Advanced Research Focus

The electron-withdrawing sulfonyl chloride and chloro groups activate specific positions for nucleophilic substitution or Suzuki-Miyaura coupling. Key observations:

- C-3 Chlorine : Directs electrophilic attacks to C-5/C-7 positions.

- Sulfonyl Chloride : Enhances leaving-group ability, facilitating SNAr reactions.

Comparative studies with 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole show similar electronic effects on reactivity .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

Q. Advanced Data :

| Hazard Parameter | Value | Source |

|---|---|---|

| LD50 (oral, rat) | ~250 mg/kg (analogous compounds) | |

| Decomposition Temp. | >150°C |

How can researchers optimize reaction conditions to minimize byproducts like sulfonic acids or dimerization?

Q. Advanced Research Focus

- Solvent optimization : Use aprotic solvents (e.g., DCM, THF) to reduce hydrolysis .

- Stoichiometry control : Limit excess sulfonylating agents to prevent over-sulfonylation.

- Temperature modulation : Lower reaction temperatures (0–10°C) suppress dimerization in indazole derivatives .

What computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for nucleophilic substitution (e.g., Fukui indices identify electrophilic sites) .

- MOE Software : Simulate binding affinities in drug discovery applications (e.g., enzyme inhibition studies) .

How do steric effects from substituents impact the sulfonylation efficiency of indazole derivatives?

Advanced Research Focus

Steric hindrance at C-5 (from sulfonyl chloride) reduces reactivity at adjacent positions. For example:

- C-3 Chlorine : Minimal steric impact but increases electronic activation.

- Bulkier groups (e.g., allyl at N-1): Lower sulfonylation yields due to hindered access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.